molecular formula C5H12ClNO B3419298 3-Amino-3-methylcyclobutanol hydrochloride CAS No. 1403766-64-2

3-Amino-3-methylcyclobutanol hydrochloride

Cat. No. B3419298
M. Wt: 137.61 g/mol
InChI Key: RTAWFZMTTJCICN-UHFFFAOYSA-N
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Description

3-Amino-3-methylcyclobutanol hydrochloride (AMCB-HCl) is a cyclic amine compound that is used in a variety of scientific research applications. It is a derivative of the cyclobutanol family, and is a colorless, odorless, and water-soluble solid. This compound has a wide range of uses in biochemical and physiological research, and has been studied for its effects on enzyme activity, protein folding, and other biological processes. This article will discuss the synthesis methods of AMCB-HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Statin Safety and Efficacy

  • Statins, including compounds that affect the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase pathway, have been extensively studied for their impact on lipid levels and cardiovascular disease risk. Their safety profile has been evaluated in large-scale clinical trials, demonstrating general tolerability with attention to potential adverse effects on muscle, liver, and kidney functions (Bays, 2006).

Mechanisms of Action in Diabetic Dyslipidemia

  • Statins have shown efficacy in lowering low-density lipoprotein cholesterol and modest effects on triglycerides and high-density lipoprotein cholesterol levels in diabetic patients. Their effects are attributed to increased clearance of lipoproteins from circulation and reduced production of apolipoprotein B-containing lipoproteins by the liver (Ginsberg, 2006).

Neurobiology of Antidepressants

  • Studies on antidepressants like tianeptine, which shares structural similarities with tricyclic antidepressant agents, reveal the importance of neurotransmitter systems and brain plasticity in emotional learning. These insights could help in understanding how compounds with similar chemical structures might be applied in neurobiological research (McEwen & Olié, 2005).

Soil Organic Nitrogen Chemistry

  • Research on the chemistry of soil nitrogen highlights the distribution of nitrogen in various forms, including amino acids and heterocyclic N compounds. This area could be relevant for studying the environmental impact and agricultural applications of related chemical compounds (Schulten & Schnitzer, 1997).

Modulation of Glutamate Receptors

  • Explorations into the modulation of excitatory amino acid receptors, which play a significant role in neuronal excitation and synaptic plasticity, could provide a framework for understanding how similar chemical compounds might interact with neurotransmitter systems (Wroblewski & Danysz, 1989).

properties

IUPAC Name

3-amino-3-methylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWFZMTTJCICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methylcyclobutanol hydrochloride

CAS RN

1403766-64-2, 1403766-99-3, 1403767-32-7
Record name Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3-Amino-3-methylcyclobutanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-Amino-3-methylcyclobutanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-amino-3-methylcyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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